Cas no 2228359-82-6 (3-(adamantan-1-yl)-2-azidopropan-1-ol)

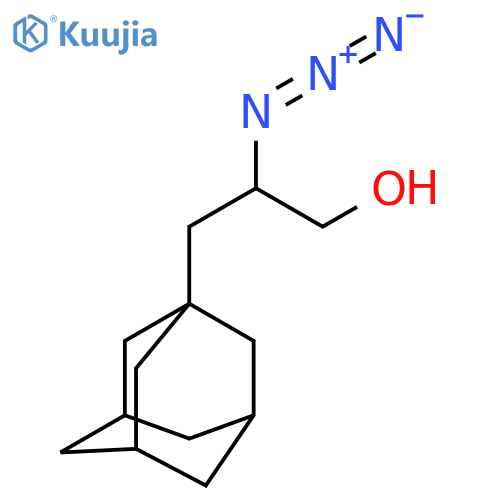

2228359-82-6 structure

商品名:3-(adamantan-1-yl)-2-azidopropan-1-ol

3-(adamantan-1-yl)-2-azidopropan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-(adamantan-1-yl)-2-azidopropan-1-ol

- EN300-1797503

- 2228359-82-6

-

- インチ: 1S/C13H21N3O/c14-16-15-12(8-17)7-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-12,17H,1-8H2

- InChIKey: ZVXNPUVOVAIVMQ-UHFFFAOYSA-N

- ほほえんだ: OCC(CC12CC3CC(CC(C3)C1)C2)N=[N+]=[N-]

計算された属性

- せいみつぶんしりょう: 235.168462302g/mol

- どういたいしつりょう: 235.168462302g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 307

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 34.6Ų

3-(adamantan-1-yl)-2-azidopropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1797503-0.05g |

3-(adamantan-1-yl)-2-azidopropan-1-ol |

2228359-82-6 | 0.05g |

$683.0 | 2023-09-19 | ||

| Enamine | EN300-1797503-10.0g |

3-(adamantan-1-yl)-2-azidopropan-1-ol |

2228359-82-6 | 10g |

$3500.0 | 2023-05-23 | ||

| Enamine | EN300-1797503-1g |

3-(adamantan-1-yl)-2-azidopropan-1-ol |

2228359-82-6 | 1g |

$813.0 | 2023-09-19 | ||

| Enamine | EN300-1797503-0.1g |

3-(adamantan-1-yl)-2-azidopropan-1-ol |

2228359-82-6 | 0.1g |

$715.0 | 2023-09-19 | ||

| Enamine | EN300-1797503-1.0g |

3-(adamantan-1-yl)-2-azidopropan-1-ol |

2228359-82-6 | 1g |

$813.0 | 2023-05-23 | ||

| Enamine | EN300-1797503-5.0g |

3-(adamantan-1-yl)-2-azidopropan-1-ol |

2228359-82-6 | 5g |

$2360.0 | 2023-05-23 | ||

| Enamine | EN300-1797503-5g |

3-(adamantan-1-yl)-2-azidopropan-1-ol |

2228359-82-6 | 5g |

$2360.0 | 2023-09-19 | ||

| Enamine | EN300-1797503-10g |

3-(adamantan-1-yl)-2-azidopropan-1-ol |

2228359-82-6 | 10g |

$3500.0 | 2023-09-19 | ||

| Enamine | EN300-1797503-0.5g |

3-(adamantan-1-yl)-2-azidopropan-1-ol |

2228359-82-6 | 0.5g |

$781.0 | 2023-09-19 | ||

| Enamine | EN300-1797503-2.5g |

3-(adamantan-1-yl)-2-azidopropan-1-ol |

2228359-82-6 | 2.5g |

$1594.0 | 2023-09-19 |

3-(adamantan-1-yl)-2-azidopropan-1-ol 関連文献

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

2228359-82-6 (3-(adamantan-1-yl)-2-azidopropan-1-ol) 関連製品

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬